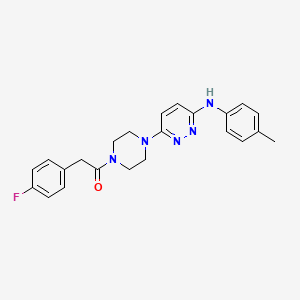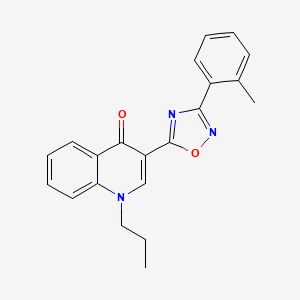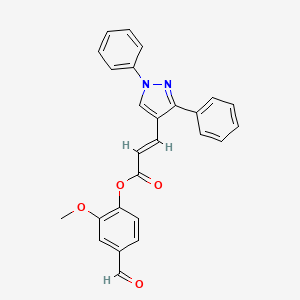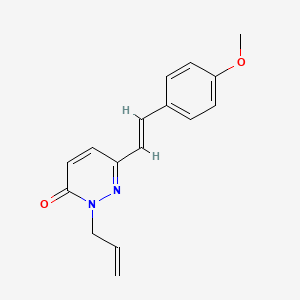
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The nicotinamide moiety is a core structure in medicinal chemistry, often modified to explore its biological activities and chemical properties. Derivatives of nicotinamide, including those with bromo substituents, have been synthesized for various purposes, including the study of their binding affinities to receptors and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves multi-step reactions starting from nicotinic acid or its derivatives. For example, 5-Bromo-nicotinic acid can be chlorinated and then reacted with ammonium aqueous to prepare 5-Bromo-nicotinamide, further transformed into various derivatives (Chen Qi-fan, 2010).
Molecular Structure Analysis
Structural characterization of nicotinamide derivatives is typically achieved using techniques like FT-IR and NMR spectroscopy. These analyses provide detailed information on the molecular framework and substitution patterns critical for understanding the compound's chemical behavior (Yongchang Zhou et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, and complexation, which are essential for their biological activities and functionalities. The reactivity of these compounds can be significantly influenced by substituents on the nicotinamide ring (J. Lockman et al., 2010).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature of the substituents on the nicotinamide ring (Da-Yun Luo et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the nicotinamide derivatives' interactions in biological systems and their stability. These properties are key to understanding the pharmacological and toxicological profiles of these compounds (Katsumi Shibata et al., 1988).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and characteristics of compounds similar to 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide explores the development of efficient synthetic routes and the identification of their chemical properties. For instance, the synthesis and characteristics of 5-Bromo-nicotinonitrile, an initial reactant in the synthesis of similar compounds, have been detailed, showing the potential for high-yield production and the significance of structural characterization techniques like FT-IR and 1H NMR (Chen Qi-fan, 2010).
Biological Applications
Nicotinamide, a related compound, is a key player in cellular energy metabolism and has been investigated for its cytoprotective roles against inflammation, apoptosis, and DNA degradation in various diseases. Its involvement in oxidative stress modulation and cellular survival pathways highlights its potential for therapeutic applications in immune dysfunction, diabetes, and aging-related diseases (K. Maiese et al., 2009).
Antimicrobial and Antitumor Activities
Compounds within the nicotinamide family have shown promise in antimicrobial and antitumor activities. For example, synthetic and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives have screened for antimicrobial and antiviral testing, indicating the potential of these compounds in developing new drugs (Ajit Joshi et al., 2010).
Material Science and Corrosion Inhibition
In material science, pyridazinium-based ionic liquids, a category related to the compound of interest, have been synthesized and evaluated as novel and green corrosion inhibitors for carbon steel in acid medium. This application demonstrates the versatility of compounds within this family, extending their use beyond biomedical applications to industrial and technological applications (F. El-hajjaji et al., 2018).
Propriétés
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)12(19)15-4-5-17-11(18)2-1-3-16-17/h1-3,6-8H,4-5H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBAOKBPQKGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)



![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)



![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)